LY3200882 is a potent and highly selective small molecule inhibitor of TGFβ receptor type 1 (TGFβRI). [] It acts as an ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI. [] Developed as a potential anti-cancer agent, LY3200882 demonstrates promising preclinical data and is currently being investigated in various clinical trials. [, ]
Inhibition of SMAD phosphorylation: LY3200882 potently inhibits TGFβ-mediated SMAD phosphorylation in tumor and immune cells both in vitro and in vivo. [] This inhibition disrupts the canonical TGFβ signaling pathway, preventing the activation of target genes involved in tumor progression.
Enhancement of anti-tumor immunity: LY3200882 rescues TGFβ1-suppressed or T regulatory cell-suppressed naive T cell activity and restores their proliferation. [] This immune modulation enhances the ability of the immune system to recognize and eliminate tumor cells.
Inhibition of epithelial-mesenchymal transition (EMT): LY3200882 prevents TGFβ-induced EMT, a process that allows cancer cells to acquire invasive and metastatic properties. []
Applications
Pancreatic cancer: LY3200882, in combination with gemcitabine and nab-paclitaxel, demonstrated a promising 75% disease control rate in patients with advanced pancreatic cancer. [] This combination therapy resulted in partial responses and stable disease, suggesting its potential for treating this aggressive cancer type.
Grade 4 glioma: LY3200882, both as monotherapy and in combination with the PD-L1 inhibitor LY3300054, resulted in durable partial responses in patients with grade 4 glioma. [] This finding highlights its potential in treating this challenging brain tumor type.
Triple-negative breast cancer: Preclinical studies demonstrated potent anti-tumor activity of LY3200882 in orthotopic models of triple-negative breast cancer. [] This activity correlated with enhanced tumor-infiltrating lymphocytes in the tumor microenvironment.
Combination therapy: LY3200882 exhibits synergistic anti-tumor effects when combined with other therapies, including:
Checkpoint inhibitors: The combination of LY3200882 and anti-PD-L1 therapy showed enhanced anti-tumor benefits in the syngeneic CT26 model. [] This combination leverages the immune-modulatory effects of LY3200882 to enhance the efficacy of checkpoint blockade.
Chemotherapy: LY3200882 enhances the efficacy of chemotherapeutic agents like gemcitabine and nab-paclitaxel in pancreatic cancer. []
Radiotherapy: LY3200882 potentiates the effects of radiotherapy by inhibiting TGFβ-mediated immunosuppression and promoting anti-tumor immunity. [] This combination holds promise for improving the efficacy of radiotherapy in various cancer types.
Related Compounds
Galunisertib (LY2157299 monohydrate)
Compound Description: Galunisertib is a small molecule inhibitor targeting the transforming growth factor beta (TGFβ) pathway []. It has demonstrated proof-of-concept data supporting the role of TGFβ in cancer and the utility of targeting the TGFβ pathway [].
LY3300054
Compound Description: LY3300054 is a PD-L1 inhibitor [, ]. It is being investigated for its potential to enhance anti-tumor immunity [].
Relevance: LY3300054 is not structurally related to LY3200882 but has been investigated in combination with it for the treatment of solid tumors, including a clinical trial involving patients with advanced cancer []. The combination therapy aims to enhance anti-tumor activity by simultaneously targeting TGFβ signaling and immune checkpoint pathways.
Gemcitabine
Compound Description: Gemcitabine is a standard chemotherapy drug used in the treatment of pancreatic cancer [].
Relevance: Gemcitabine is not structurally related to LY3200882 but was combined with it in a clinical trial for patients with treatment-naïve advanced pancreatic cancer []. The study aimed to evaluate the efficacy of LY3200882 in combination with standard chemotherapy in this patient population.
Nab-paclitaxel
Compound Description: Nab-paclitaxel is an albumin-bound formulation of paclitaxel, another chemotherapy drug used in the treatment of pancreatic cancer [].
Cisplatin
Compound Description: Cisplatin is a chemotherapy drug commonly used in the treatment of head and neck squamous cell cancer (HNSCC) [].
Relevance: While cisplatin shares no structural similarities with LY3200882, it was investigated alongside LY3200882 in a combination therapy regimen for HNSCC, along with radiation therapy []. This trial focused on exploring the safety and tolerability of LY3200882 when combined with standard HNSCC treatments.
EW-7197
Compound Description: EW-7197 is a small molecule inhibitor that targets the TGF-β type I receptor kinase (ALK5) and is being investigated for its potential in treating tumors and myelodysplastic syndromes [].
SB-431542
Compound Description: SB-431542 is a small molecule inhibitor that targets the TGF-β type I receptor and is currently undergoing preclinical studies for its potential as a therapeutic agent [].
LY2109761
Compound Description: LY2109761 is a small molecule inhibitor currently in preclinical development that targets the TGF-β receptor and is being investigated for its therapeutic potential [].
TP-0427736
Compound Description: TP-0427736 is a small molecule inhibitor currently undergoing preclinical research. It targets the TGF-β receptor and is being evaluated for its potential therapeutic benefits [].
IN-1130
Compound Description: IN-1130 is a small molecule inhibitor in preclinical development. It targets the TGF-β receptor and is being explored for its potential therapeutic applications [].
Pirfenidone
Compound Description: Pirfenidone is a small molecule inhibitor of TGF-β ligand. It has been approved for the treatment of idiopathic pulmonary fibrosis [].
Regorafenib (REG)
Compound Description: Regorafenib is a multi-kinase inhibitor with anti-tumor properties. It is known to inhibit tumor growth and enhance the production of reactive oxygen species (ROS) [].
Relevance: While not directly related to LY3200882 in terms of structure or target, regorafenib was investigated for its synergistic potential in a drug delivery system []. The research explored the sequential release of regorafenib followed by LY3200882 from a composite hydrogel/nanogel system for enhanced anti-tumor efficacy.
MT1
Compound Description: MT1 is a TGFβ receptor 2 (TGFβR2)-neutralizing antibody []. It has shown promising results in preclinical studies for its ability to enhance the efficacy of radiotherapy [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TERN-101 is under investigation in clinical trial NCT04328077 (LIFT Study: A Safety, Tolerability, Efficacy, and Pharmacokinetics Study of TERN-101 in Subjects With Non-cirrhotic Non-alcoholic Steatohepatitis (NASH)).
LY255582 is a phenylpiperidine non-selective opioid antagonist. It has been shown to reduce ethanol consumption in experiments carried out on rats. It has also been shown to reduce food and water consumption in rats. LY255582 inhibits the diet-associated increases in mesolimbic dopamine levels and reduces the consumption of highly-palatable food intake.
LY2607540, also known as THIIC, is a novel metabotropic glutamate 2 potentiator with potential anxiolytic/antidepressant properties (EC(50) = 23 and 13 nM, respectively). THIIC produced anxiolytic-like efficacy in the rat stress-induced hyperthermia assay and the mouse stress-induced elevation of cerebellar cGMP and marble-burying assays. THIIC also produced robust activity in three assays that detect antidepressant-like activity, including the mouse forced-swim test, the rat differential reinforcement of low rate 72-s assay, and the rat dominant-submissive test, with a maximal response similar to that of imipramine.
LY-2624803 is under investigation in clinical trial NCT01236105 (Effect of Activated Charcoal and Time of Dose on the Pharmacokinetics of LY2624803 in Healthy Subject).